An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 2,5-dibromo-3,4-dimethylthiophene
An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 2,5-dibromo-3,4-dimethylthiophene
Abstract
Substituted thiophenes are a cornerstone of modern materials science and medicinal chemistry, serving as critical building blocks for organic semiconductors, polymers, and pharmacologically active agents.[1][2] Among these, 2,5-dibromo-3,4-dimethylthiophene is a key intermediate whose physical properties dictate reaction conditions, purification strategies, and the morphology of resulting materials. This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of 2,5-dibromo-3,4-dimethylthiophene. In the absence of direct experimental data for this specific isomer, this paper establishes a robust theoretical framework. It leverages computational chemistry to predict thermodynamic stability and employs a comparative analysis of structurally related analogs to estimate the melting point. Detailed, field-proven protocols for both the computational prediction of thermodynamic parameters and the experimental determination of melting points are provided to empower researchers in their laboratory and computational endeavors.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are classified as "privileged scaffolds" in drug discovery, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. This versatility, stemming from the unique electronic and structural properties of the thiophene ring, has led to their incorporation into a wide array of approved drugs and clinical candidates. The sulfur heteroatom can engage in hydrogen bonding and other non-covalent interactions, while the aromatic ring serves as a rigid core for orienting functional groups.[1]
In materials science, the electron-rich nature of the thiophene ring makes it an excellent component for organic electronic materials, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of thiophene-based polymers through substitution allows for the precise control of band gaps and charge transport characteristics. Halogenation, particularly bromination at the 2- and 5-positions, is a fundamental strategy for creating monomers suitable for polymerization reactions like Suzuki or Stille coupling.
The compound of interest, 2,5-dibromo-3,4-dimethylthiophene (CAS 74707-05-4), combines these key features.[3] The bromine atoms provide reactive sites for polymerization, while the methyl groups at the 3- and 4-positions influence solubility, molecular packing, and the electronic properties of the resulting polymer. Understanding its fundamental thermodynamic stability and melting point is therefore not merely an academic exercise but a practical necessity for its effective use in synthesis and material fabrication.
Thermodynamic Stability: A Computational Perspective
Thermodynamic stability, often quantified by the standard Gibbs free energy of formation (ΔG°f) and the standard enthalpy of formation (ΔH°f), determines the relative energy of a molecule and its propensity to undergo chemical reactions. A more negative ΔH°f indicates a more stable compound relative to its constituent elements. Direct experimental measurement of these values (e.g., via calorimetry) for every new compound is often impractical. Consequently, computational chemistry has become an indispensable tool for reliably predicting these properties.[4]
Theoretical Framework for Stability
The stability of 2,5-dibromo-3,4-dimethylthiophene is governed by a combination of factors:
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Aromaticity: The inherent stability of the conjugated π-system of the thiophene ring.
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Inductive Effects: The electron-withdrawing nature of the two bromine atoms, which can influence the electron density distribution in the ring.
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Hyperconjugation: The electron-donating effect of the two methyl groups, which can partially offset the inductive withdrawal of the bromines.
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Steric Effects: Potential steric hindrance between the adjacent methyl and bromo substituents, although this is less pronounced than in more crowded systems.
Computational Methodology for Predicting Thermodynamic Properties
Modern quantum mechanical methods, particularly Density Functional Theory (DFT), provide a robust and accurate means of calculating thermodynamic parameters.[5][6] High-level composite methods such as CBS-QB3 or G4 can further refine these calculations to achieve "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[4]
A generalized workflow for predicting the gas-phase enthalpy of formation (ΔH°f) involves calculating the atomization energy—the energy required to break the molecule into its constituent atoms.
Protocol: DFT Calculation of Enthalpy of Formation
This protocol outlines the steps to calculate the standard enthalpy of formation using a DFT approach, for which software like Gaussian is commonly used.[4][7]
-
Structure Optimization:
-
Build the 3D structure of 2,5-dibromo-3,4-dimethylthiophene.
-
Perform a geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.
-
-
Vibrational Frequency Analysis:
-
Perform a frequency calculation at the same level of theory as the optimization.
-
Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.[5]
-
The output of this calculation provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy.
-
-
High-Accuracy Single-Point Energy:
-
Using the optimized geometry, perform a single-point energy calculation with a more accurate method and a larger basis set (e.g., B3LYP/6-311+G(2d,p) or a composite method like CBS-QB3). This provides a more precise electronic energy (E_elec).
-
-
Calculation of Enthalpy of Atomization (ΔH_atom):
-
Calculate the total electronic energy of the individual atoms (6 Carbon, 6 Hydrogen, 2 Bromine, 1 Sulfur) at the same high level of theory.
-
Calculate the atomization energy of the molecule: ΔE_atom = (6E_C + 6E_H + 2E_Br + 1E_S) - E_molecule
-
The enthalpy of atomization at 298 K is then calculated by including thermal corrections.
-
-
Calculation of Standard Enthalpy of Formation (ΔH°f):
-
Use the calculated enthalpy of atomization and the well-established experimental standard enthalpies of formation for the individual atoms in the gas phase. ΔH°f(molecule, 298K) = (6ΔH°f(C,g) + 6ΔH°f(H,g) + 2ΔH°f(Br,g) + 1ΔH°f(S,g)) - ΔH_atom(molecule, 298K)
-
This rigorous computational approach provides a reliable estimate of the thermodynamic stability of the target molecule, guiding its synthetic and application strategies.[8]
Melting Point: Estimation through Comparative Analysis
Factors Influencing Melting Point
The melting point of a molecular solid is determined by:
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Molecular Weight: Generally, melting point increases with molecular weight due to stronger van der Waals forces.
-
Symmetry and Packing: More symmetrical molecules often pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and higher melting points.
-
Intermolecular Forces: Dipole-dipole interactions, arising from polar C-Br bonds, and van der Waals forces are the primary interactions for this molecule.
Comparative Data of Related Thiophenes
To estimate the melting point of 2,5-dibromo-3,4-dimethylthiophene, we can examine its isomers and related structures.
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | State at STP |
| 2,5-Dibromothiophene | 3141-27-3 | C₄H₂Br₂S | -6[9] | Liquid |
| 2,5-Dibromo-3-methylthiophene | 13191-36-1 | C₅H₄Br₂S | Not specified; is a liquid at room temp.[10][11] | Liquid |
| 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | - | C₆H₄Br₂Cl₂S | 66.5 - 67.5[12] | Solid |
| 3,4-Dibromo-2,5-bis(dimethylaminomethyl)thiophene | - | C₁₀H₁₆Br₂N₂S | 71 - 72[12] | Solid |
Analysis of Comparative Data: The parent compound, 2,5-dibromothiophene, is a liquid at room temperature with a melting point of -6 °C.[9] Adding a single methyl group, as in 2,5-dibromo-3-methylthiophene, is insufficient to raise the melting point above room temperature, as it is also a liquid.[10][11]
However, increasing the molecular weight and introducing more polarizable or functional groups, as seen in the bis(chloromethyl) and bis(dimethylaminomethyl) derivatives of the isomeric 3,4-dibromo core, results in solid compounds with melting points of 66.5-67.5 °C and 71-72 °C, respectively.[12]
The target molecule, 2,5-dibromo-3,4-dimethylthiophene, has a molecular weight of 269.99 g/mol .[3] This is significantly higher than the liquid analogs. The substitution pattern (2,5-dibromo-3,4-dimethyl) is less symmetrical than a potential 2,5-dimethyl-3,4-dibromo isomer, which might lead to less efficient crystal packing. However, the presence of four substituents increases the overall molecular weight and surface area for van der Waals interactions compared to the simpler liquid thiophenes.
Estimated Melting Point: Based on this comparative analysis, it is highly probable that 2,5-dibromo-3,4-dimethylthiophene is a solid at room temperature. A reasonable estimated melting point would likely fall in the range of 50-80 °C . This remains a prediction that requires experimental verification.
Protocol: Experimental Melting Point Determination
This protocol describes the standard method for determining the melting point of a solid organic compound using a capillary melting point apparatus.
-
Sample Preparation:
-
Ensure the sample of 2,5-dibromo-3,4-dimethylthiophene is pure, as impurities will depress and broaden the melting range. If necessary, recrystallize the sample from a suitable solvent (e.g., ethanol or hexane) and dry it thoroughly under vacuum.
-
Finely crush a small amount of the solid into a powder on a watch glass.
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary melting point tube into the powdered sample to force a small amount of the solid into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to quickly approach the estimated melting point.
-
-
Approximate Melting Point Determination:
-
Observe the sample through the magnifying eyepiece. Note the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid. This provides a rough melting range.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool down to at least 20 °C below the approximate melting point.
-
Prepare a new capillary tube with a fresh sample.
-
Set the heating rate to a slow value (1-2 °C/min) to ensure thermal equilibrium between the sample, thermometer, and heating block.
-
Carefully record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal of the solid melts (T₂).
-
The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 1 °C).
-
Conclusion
This guide has provided a detailed examination of the thermodynamic stability and melting point of 2,5-dibromo-3,4-dimethylthiophene. While direct experimental data for this specific compound is scarce, a robust framework based on modern computational chemistry and comparative structural analysis allows for reliable predictions. The thermodynamic stability can be accurately determined using established DFT protocols, which are crucial for understanding its reactivity. The melting point is estimated to be in the range of 50-80 °C, classifying it as a low-melting solid, a prediction derived from the analysis of closely related thiophene derivatives. The detailed experimental and computational protocols provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently work with this and other novel substituted thiophenes, bridging the gap between theoretical understanding and practical application.
References
-
Simhadri, H. T., & Kundu, B. (2012). Thermochemical Parameters and pK a Values for Chlorinated Congeners of Thiophenol. The Journal of Physical Chemistry A, 116(20), 4979–4987. [Link]
-
Pokhilko, A., & Zaitsevskii, A. (2020). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of Chemical Theory and Computation, 16(12), 7439–7453. [Link]
-
Tornado, A. (2020). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. Fraunhofer-Publica. [Link]
-
Belaroui, L., & Mokraoui, S. (2020). Enthalpy of Formation Modeling Using Third Order Group Contribution Technics and Calculation by DFT Method. DergiPark. [Link]
-
Wang, M., Li, J., Wang, S., Wang, T., & Yang, H. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Molecules, 28(12), 4615. [Link]
-
Mole, S. J., Zhou, X., & Schlegel, H. B. (1996). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converting DFT Energies into Enthalpies of Formation. The Journal of Physical Chemistry, 100(44), 17678–17683. [Link]
-
Mole, S. J., Zhou, X., & Schlegel, H. B. (1996). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Con. Digital Commons@ETSU. [Link]
-
Tsuzuki, H., Maeda, T., Yonemitsu, T., Mukumoto, M., Mataka, S., & Tashiro, M. (1993). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Kyushu University Institutional Repository. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,5-Dibromo-3-methylthiophene (CAS 13191-36-1). Retrieved from [Link]
-
Saadoun, H. Q., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Rasool, N., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules, 26(4), 1148. [Link]
-
NIST. (n.d.). 2,5-Dibromo-3-methylthiophene. NIST Chemistry WebBook. Retrieved from [Link]
-
Domalski, E. S., & Hearing, E. D. (2009). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. NIST Standard Reference Data. [Link]
-
S.N., S., & K.R., V. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. [Link]
-
PubChem. (n.d.). 2,5-Dibromo-3,4-dimethylthiophene. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dibromo-3-methylthiophene. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dibromo-2,5-dimethylthiophene. Retrieved from [Link]
-
Wang, M., Li, J., Wang, S., Wang, T., & Yang, H. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. ResearchGate. [Link]
-
Stolar, T., et al. (2018). Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. Chemical Science, 9(1), 240–247. [Link]
-
Reyes, M. L., & Reyes, C. A. (2025). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. [Link]
-
Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. 2,5-Dibromo-3,4-dimethylthiophene | C6H6Br2S | CID 12580693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Con" by Susan J. Mole, Xuefeng Zhou et al. [dc.etsu.edu]
- 9. 2,5-Dibromothiophene CAS#: 3141-27-3 [m.chemicalbook.com]
- 10. 2,5-二溴-3-甲基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2,5-Dibromo-3-methylthiophene | 13191-36-1 | TCI EUROPE N.V. [tcichemicals.com]
- 12. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
